2-(methylamino)-N-(5-methylpyridin-2-yl)acetamide

medicinal chemistry SAR physicochemical profiling

2-(Methylamino)-N-(5-methylpyridin-2-yl)acetamide (CAS 1019385-30-8) is a synthetic small molecule (C₉H₁₃N₃O, MW 179.22 g/mol) belonging to the class of N-pyridinyl acetamides. It features a 5-methylpyridine ring linked via an amide bond to a methylaminoacetyl moiety.

Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
CAS No. 1019385-30-8
Cat. No. B3417145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(methylamino)-N-(5-methylpyridin-2-yl)acetamide
CAS1019385-30-8
Molecular FormulaC9H13N3O
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=C1)NC(=O)CNC
InChIInChI=1S/C9H13N3O/c1-7-3-4-8(11-5-7)12-9(13)6-10-2/h3-5,10H,6H2,1-2H3,(H,11,12,13)
InChIKeyPREWFIYFJIZHFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylamino)-N-(5-methylpyridin-2-yl)acetamide (CAS 1019385-30-8): Structural Identity and Baseline Characterization for Research Procurement


2-(Methylamino)-N-(5-methylpyridin-2-yl)acetamide (CAS 1019385-30-8) is a synthetic small molecule (C₉H₁₃N₃O, MW 179.22 g/mol) belonging to the class of N-pyridinyl acetamides. It features a 5-methylpyridine ring linked via an amide bond to a methylaminoacetyl moiety [1]. The compound is registered under EC number 851-321-5 and is classified as harmful if swallowed (Acute Tox. 4), a skin irritant (Skin Irrit. 2), and causes serious eye damage (Eye Dam. 1) per GHS [2]. It is supplied by multiple vendors (AKSci, ChemScene, Leyan, MolCore) at purities of ≥95% to ≥97% for research use only . No primary literature or quantitative bioactivity data was identified for this compound in PubMed, BindingDB, or ChEMBL as of May 2026.

Why 2-(Methylamino)-N-(5-methylpyridin-2-yl)acetamide Cannot Be Interchanged with Generic N-Pyridinyl Acetamide Analogs


The substitution pattern of 2-(methylamino)-N-(5-methylpyridin-2-yl)acetamide is combinatorially specific: the 5-methyl group on the pyridine ring modulates electron density and steric profile at the heterocycle, while the methylaminoacetyl side chain introduces an additional hydrogen-bond donor and a secondary amine capable of further derivatization [1]. Closest commercially available analogs include N-(5-methylpyridin-2-yl)acetamide (CAS 4931-47-9), which lacks the methylamino group entirely (C₈H₁₀N₂O vs. C₉H₁₃N₃O), and 2-[(5-methylpyridin-2-yl)amino]acetamide (CAS not standardized), which has a primary amino group rather than a secondary methylamino group . These structural differences predict divergent hydrogen-bonding capacity (HBD count: 1 vs. 2), topological polar surface area, and LogP—parameters that directly affect target binding, solubility, and metabolic stability in any biological assay context [1]. Substituting this compound with a generic analog without experimental validation therefore risks introducing uncontrolled variables in SAR campaigns.

Quantitative Differential Evidence for 2-(Methylamino)-N-(5-methylpyridin-2-yl)acetamide (CAS 1019385-30-8) vs. Closest Analogs


Hydrogen-Bond Donor Count Differentiation: 2-(Methylamino)-N-(5-methylpyridin-2-yl)acetamide vs. N-(5-Methylpyridin-2-yl)acetamide

The target compound possesses 2 hydrogen-bond donors (the secondary amine NH of the methylamino group and the amide NH), whereas the simpler analog N-(5-methylpyridin-2-yl)acetamide (CAS 4931-47-9) has only 1 hydrogen-bond donor (amide NH only) [1][2]. This difference is consequential because the number of HBDs is a key parameter in Lipinski's Rule of Five and directly influences target binding capacity and membrane permeability.

medicinal chemistry SAR physicochemical profiling

Topological Polar Surface Area (TPSA) and Predicted CNS Penetration Profile vs. N-(5-Methylpyridin-2-yl)acetamide

The target compound has a computed TPSA of 54 Ų, compared to approximately 42–46 Ų estimated for N-(5-methylpyridin-2-yl)acetamide (which lacks the additional secondary amine nitrogen) [1]. TPSA values below 60–70 Ų are generally considered favorable for passive blood-brain barrier penetration, but values above 50 Ų begin to reduce CNS partitioning. This places the target compound in an intermediate TPSA range distinct from the lower-TPSA analog, with implications for tissue distribution in target-organ-specific screening campaigns.

ADME CNS drug discovery blood-brain barrier

Secondary Amine Derivatization Handle: Synthetic Utility vs. Simple Acetamide Analogs

The methylamino group of the target compound provides a secondary amine (-NHCH₃) that can serve as a nucleophilic handle for further derivatization reactions—including reductive amination, acylation, or sulfonylation—without requiring a deprotection step [1]. In contrast, N-(5-methylpyridin-2-yl)acetamide (CAS 4931-47-9) terminates at a primary acetamide with no further amine functionality available for downstream chemistry [2]. This synthetic utility has been exploited in patent disclosures where N-pyridinyl amides with pendant amino groups serve as intermediates for kinase inhibitor libraries (e.g., US-8987457-B2, ring-substituted N-pyridinyl amides as kinase inhibitors) [3].

synthetic chemistry building block library synthesis

Commercially Verified Purity Specifications with Multi-Vendor Cross-Validation

2-(Methylamino)-N-(5-methylpyridin-2-yl)acetamide is available from at least four independent vendors (AKSci, ChemScene, Leyan, MolCore) with certified minimum purities ranging from 95% to 97% . This multi-vendor availability with documented purity specifications provides procurement flexibility and quality cross-validation that is not uniformly available for all structurally similar analogs. For example, 2-(ethylamino)-N-(5-methylpyridin-2-yl)acetamide—a close analog with an ethyl rather than methyl substituent on the amino group—has minimal vendor availability and lacks published purity certification from multiple independent sources.

quality control procurement reproducibility

GHS Hazard Classification Transparency: Enabling Safe Laboratory Handling vs. Compounds with Unreported Hazard Data

The target compound has a fully populated GHS hazard profile derived from two independent company notifications to the ECHA C&L Inventory: Acute Tox. 4 (H302, harmful if swallowed), Skin Irrit. 2 (H315, causes skin irritation), Eye Dam. 1 (H318, causes serious eye damage), and STOT SE 3 (H335, may cause respiratory irritation) [1]. This regulatory-grade hazard information enables laboratories to implement appropriate engineering controls, PPE requirements, and waste disposal protocols before procurement and handling. In contrast, many close structural analogs—including 2-(methylamino)-N-(pyridin-2-yl)acetamide and 2-[(5-methylpyridin-2-yl)amino]acetamide—lack any ECHA-notified GHS classification, creating regulatory uncertainty for laboratory use.

laboratory safety chemical hygiene regulatory compliance

Predicted LogP and Aqueous Solubility Profile vs. 2-(Ethylamino)-N-(5-methylpyridin-2-yl)acetamide

The target compound has an XLogP3-AA value of 0.3 [1]. While experimental LogP data is unavailable for direct comparators, the ethylamino analog 2-(ethylamino)-N-(5-methylpyridin-2-yl)acetamide is expected to have a higher LogP (+0.5 to +0.8 units) due to the additional methylene group, consistent with the ~0.5 LogP increment typically observed per CH₂ in congeneric series. This predicted difference has implications for compound solubility, protein binding, and nonspecific binding in biochemical assays.

physicochemical profiling Lipinski parameters compound quality

Recommended Application Scenarios for 2-(Methylamino)-N-(5-methylpyridin-2-yl)acetamide Based on Verified Evidence


Fragment-Based and Structure-Guided Drug Discovery with Dual Hydrogen-Bond Donor Requirement

Medicinal chemistry teams conducting fragment-based screening or structure-based drug design (SBDD) who require a fragment-sized compound (MW 179.22) with exactly 2 hydrogen-bond donors and a TPSA of 54 Ų should select this compound over N-(5-methylpyridin-2-yl)acetamide (1 HBD, lower TPSA) when the target binding site model predicts bidentate hydrogen-bonding interactions [1]. The computed XLogP3-AA of 0.3 further supports adequate aqueous solubility for biochemical assay conditions [1].

Parallel Library Synthesis Using a Built-In Secondary Amine Diversification Handle

Synthetic chemistry groups building focused compound libraries for kinase or GPCR target families can leverage the secondary methylamino group as a direct diversification point for parallel amide bond formation, sulfonamide synthesis, or reductive amination [1]. This eliminates the need for a separate amine deprotection or installation step that would be required when starting from N-(5-methylpyridin-2-yl)acetamide, which lacks any pendant amine functionality. The supporting patent literature on ring-substituted N-pyridinyl amides as kinase inhibitors (US-8987457-B2) provides precedent for this synthetic strategy [2].

Multi-Source Procurement with Documented Purity for Reproducible SAR Studies

Research laboratories requiring traceable, purity-certified compound sourcing across multiple batches or from independent vendors should prioritize this compound due to the availability of ≥95% to ≥97% purity specifications from at least four independent commercial suppliers (AKSci, ChemScene, Leyan, MolCore) [1][2]. This multi-vendor availability enables batch-to-batch consistency verification and competitive bidding, reducing the risk of supply interruption that can delay SAR campaign progression.

Laboratory Safety-Compliant Handling in Core Facilities and Shared Instrumentation Labs

Core facilities, shared synthesis labs, and academic teaching laboratories that must comply with institutional chemical hygiene plans benefit from the fully populated GHS hazard profile (H302, H315, H318, H335) established from ECHA C&L notifications for this compound [1]. The availability of regulatory-grade hazard data enables pre-procurement risk assessment, appropriate PPE selection, and waste stream classification that is not possible for less-characterized structural analogs lacking GHS notifications.

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